molecular formula C20H24N2O3 B6639645 1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea

1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea

Cat. No. B6639645
M. Wt: 340.4 g/mol
InChI Key: JESYQXHRADXQHA-WFELRXAXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea is a chemical compound that has been the subject of scientific research due to its potential use in treating various diseases. This compound is also known as GW501516, and it is a selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ).

Mechanism of Action

1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in various metabolic processes. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, among other effects.
Biochemical and physiological effects:
Studies have shown that this compound has several biochemical and physiological effects. It has been shown to increase endurance and improve lipid metabolism. It also has anti-inflammatory and anti-atherogenic effects, making it a potential therapeutic agent for cardiovascular diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea in lab experiments is its selective activation of PPARδ, which allows for the study of specific metabolic pathways. However, its potential toxicity and long-term effects on the body are still not fully understood, making it necessary to exercise caution in its use.

Future Directions

There are several future directions for the study of 1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea. One area of focus is its potential use in the treatment of metabolic disorders, such as obesity and type 2 diabetes. Another direction is the study of its effects on physical performance and endurance. Additionally, the potential toxicity and long-term effects of this compound need to be further studied to ensure its safety for use in humans.
Conclusion:
This compound is a chemical compound that has shown promise in scientific research for its potential therapeutic effects on various diseases. Its selective activation of PPARδ allows for the study of specific metabolic pathways, making it a valuable tool in laboratory experiments. However, more research is needed to fully understand its potential toxicity and long-term effects on the body.

Synthesis Methods

The synthesis of 1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea involves several steps. The first step is the reaction of 4-chlorobutyryl chloride with 3-ethoxyphenylamine to form N-(3-ethoxyphenyl)-4-chlorobutyramide. This intermediate is then reacted with (1R,2S)-2-hydroxy-2,3-dihydro-1H-indene-1-carboxylic acid to form this compound.

Scientific Research Applications

The potential applications of 1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea in scientific research are vast. It has been shown to have a potential therapeutic effect on various diseases, including metabolic disorders, cardiovascular diseases, and cancer. It has also been studied for its potential use in enhancing physical performance.

properties

IUPAC Name

1-[1-(3-ethoxyphenyl)ethyl]-3-[(1R,2S)-2-hydroxy-2,3-dihydro-1H-inden-1-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3/c1-3-25-16-9-6-8-14(11-16)13(2)21-20(24)22-19-17-10-5-4-7-15(17)12-18(19)23/h4-11,13,18-19,23H,3,12H2,1-2H3,(H2,21,22,24)/t13?,18-,19+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESYQXHRADXQHA-WFELRXAXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)C(C)NC(=O)NC2C(CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)C(C)NC(=O)N[C@H]2[C@H](CC3=CC=CC=C23)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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